molecular formula C22H30Cl2N2O4 B2422209 1-(2-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride CAS No. 1052406-04-8

1-(2-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride

Cat. No.: B2422209
CAS No.: 1052406-04-8
M. Wt: 457.39
InChI Key: RCWURZOAVQFUOS-UHFFFAOYSA-N
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Description

1-(2-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride is a useful research compound. Its molecular formula is C22H30Cl2N2O4 and its molecular weight is 457.39. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4.2ClH/c1-17(25)21-5-3-4-6-22(21)28-16-19(26)15-23-11-13-24(14-12-23)18-7-9-20(27-2)10-8-18;;/h3-10,19,26H,11-16H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWURZOAVQFUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to interact with tubulin, suggesting that this compound may also target tubulin or related proteins.

Result of Action

If the compound does indeed target tubulin, it could potentially induce apoptosis of cells, which could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.

Biological Activity

1-(2-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, particularly focusing on its cytotoxicity and antiviral properties.

Table 1: Structural Information

PropertyValue
Molecular FormulaC23H30N2O4
Molecular Weight398.49 g/mol
InChIInChI=1S/C23H30N2O4
SMILESCCC(=O)C1=CC=C(C=C1)...

Synthesis

The compound can be synthesized through a series of reactions involving piperazine derivatives and appropriate acylation methods. The synthesis typically includes the condensation of an oxiran imide derivative with an amine, followed by purification techniques such as column chromatography.

Cytotoxicity

Research indicates that the compound exhibits significant cytotoxic effects against various cell lines. A study demonstrated that the compound's concentration required to reduce cell viability by 50% (CC50) was approximately 45 µM in MT-4 cells, indicating moderate cytotoxicity .

Antiviral Activity

In addition to its cytotoxic effects, the compound has been evaluated for its antiviral properties, particularly against HIV-1. The effective concentration (EC50) required to protect MT-4 cells from HIV-1 induced cytopathogenicity was also found to be around 45 µM . This suggests that while the compound may have some protective effects against viral infection, its therapeutic window may be limited due to associated cytotoxicity.

Case Studies

A notable case study involved the evaluation of similar piperazine derivatives for their antiviral activity. These studies highlighted structure-activity relationships that inform on how modifications to the piperazine scaffold can enhance or diminish biological activity. For instance, modifications in the aromatic substituents were shown to significantly influence both cytotoxicity and antiviral efficacy .

Discussion

The biological activity of this compound underscores its potential as a lead compound for further development in antiviral therapies. However, its moderate cytotoxicity necessitates further optimization to improve selectivity and reduce adverse effects.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-(2-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride exhibit antidepressant effects. The piperazine moiety is known for its role in modulating serotonin receptors, which are crucial in the treatment of mood disorders. A study demonstrated that piperazine derivatives can enhance serotonin levels, leading to improved mood and reduced anxiety symptoms .

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer properties. In vitro tests indicated that derivatives with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). The mechanism involves the modulation of specific signaling pathways associated with cell survival and growth .

Antiviral Activity

The compound has been evaluated for its antiviral potential, particularly against HIV. Case studies have reported that related piperazine compounds exhibit inhibitory effects on the replication of HIV-1 in cultured cells. The presence of hydroxyl groups enhances solubility and bioavailability, making these compounds promising candidates for further development .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects include:

  • Serotonin Receptor Modulation : Enhances serotonin transmission, which is vital for mood regulation.
  • Inhibition of Oncogenic Pathways : Interferes with pathways that promote cancer cell survival.
  • Antiviral Mechanisms : Disrupts viral replication processes within host cells.

Toxicological Studies

Toxicological evaluations are critical for determining the safety profile of this compound. Studies have shown that while some derivatives exhibit cytotoxicity at high concentrations, they are generally well-tolerated at therapeutic doses. Long-term studies are necessary to establish a comprehensive safety profile.

Data Table: Summary of Applications

ApplicationMechanism/EffectReference
AntidepressantModulation of serotonin receptors
AnticancerInduction of apoptosis in cancer cells
AntiviralInhibition of HIV replication
ToxicityGenerally low toxicity at therapeutic doses

Q & A

Basic: What are the molecular formula and key structural features of this compound?

The molecular formula is C₂₂H₂₈Cl₂N₂O₄ , with a molecular weight of 459.38 g/mol. Structurally, it contains:

  • A piperazine ring substituted with a 4-methoxyphenyl group at position 1.
  • A 2-hydroxypropoxy linker connecting the piperazine to a phenyl ring.
  • An acetyl group (ethanone) at the ortho position of the phenyl ring.
  • Dihydrochloride salt formation , enhancing solubility for experimental use.
    Key functional groups include the tertiary amine (piperazine), ether linkage, and ketone, which influence reactivity and pharmacological interactions .

Basic: What analytical techniques are recommended for purity assessment and structural validation?

  • HPLC (High-Performance Liquid Chromatography): Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:buffer (pH 3.0) (70:30) to quantify purity (>95%).
  • NMR Spectroscopy: ¹H/¹³C-NMR (DMSO-d₆) to confirm proton environments (e.g., methoxy singlet at δ 3.7 ppm, piperazine multiplet at δ 2.5–3.1 ppm).
  • Mass Spectrometry (ESI-MS): Confirm molecular ion peaks (m/z 459.38 for [M+H]⁺).
  • TLC (Ethyl acetate/hexane, 5:1): Monitor reaction progress and isolate intermediates .

Advanced: How can synthesis yield be optimized given steric hindrance at the piperazine-phenyl junction?

Steric hindrance from the 4-methoxyphenyl group on piperazine can reduce nucleophilic substitution efficiency. Mitigation strategies include:

  • Temperature Control: Conduct reactions at 60–70°C (DMF solvent) to balance reactivity and decomposition.
  • Catalysis: Use KI/K₂CO₃ to enhance leaving-group displacement in the propoxy linker formation.
  • Purification: Employ column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) to isolate the dihydrochloride salt with >90% yield .

Advanced: How to resolve discrepancies in reported receptor binding affinity data across studies?

Discrepancies may arise from:

  • Assay Conditions: Variations in buffer pH (e.g., 7.4 vs. 7.0) or temperature (25°C vs. 37°C) can alter ligand-receptor kinetics.
  • Radioligand Purity: Validate tracer purity (>98%) via HPLC to avoid off-target binding.
  • Structural Analog Interference: Compare with analogs (e.g., 4-(2-chlorophenyl)piperazine derivatives) to isolate substituent effects .

Advanced: How to design a structure-activity relationship (SAR) study for piperazine derivatives of this compound?

  • Variable Substituents: Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -Cl) groups on the phenyl ring.
  • Biological Assays: Test affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors using radioligand displacement assays.
  • Data Analysis: Apply multivariate regression to correlate Hammett σ values with IC₅₀ data .

Advanced: What strategies improve regioselective functionalization of the phenyl ring?

  • Directed Ortho-Metalation: Use a ketone directing group to introduce substituents at the para position.
  • Protection/Deprotection: Temporarily protect the hydroxyl group with TBSCl before introducing methoxy or halogen groups.
  • Microwave-Assisted Synthesis: Reduce side reactions (e.g., di-substitution) by shortening reaction time .

Advanced: How to address stability issues in aqueous solutions during pharmacokinetic studies?

  • pH Adjustment: Maintain pH 4.0–5.0 (acetate buffer) to prevent hydrolysis of the acetyl group.
  • Lyophilization: Store as a lyophilized powder and reconstitute in degassed PBS immediately before use.
  • Degradation Monitoring: Use UPLC-MS to track hydrolysis products (e.g., free carboxylic acid) over 24-hour incubation .

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